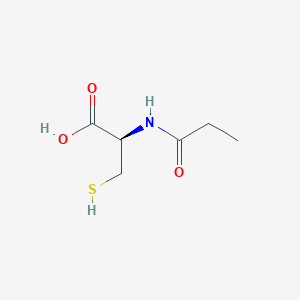

N-Propionyl-L-cysteine

Description

The exact mass of the compound N-Propionylcysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(propanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBJNRLWAGIQLW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183055 | |

| Record name | N-Propionylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2885-79-2 | |

| Record name | N-Propionylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propionylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Propionyl-L-cysteine synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of N-Propionyl-L-cysteine

Introduction

This compound is an N-acylated derivative of the semiessential proteinogenic amino acid, L-cysteine.[1] Structurally similar to the widely-known N-Acetyl-L-cysteine (NAC), it features a propionyl group attached to the amino group of L-cysteine. The core structure, containing a reactive thiol (sulfhydryl) group, makes these compounds interesting for various applications, including as reducing agents and precursors in the synthesis of more complex molecules.[2][3][4]

This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing a robust and validated methodology for the synthesis and subsequent purification of this compound. We will delve into the chemical principles governing the chosen synthetic route, provide step-by-step experimental protocols, and compare common purification strategies, grounding all claims in authoritative references.

Part 1: Chemical Synthesis of this compound

Principle of N-Acylation

The synthesis of this compound is achieved through the N-acylation of L-cysteine. This reaction involves the nucleophilic attack of the primary amine group (-NH₂) of L-cysteine on the electrophilic carbonyl carbon of an acylating agent.[5] A common and effective acylating agent for this purpose is propionic anhydride.

The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water, in the presence of a mild base like sodium acetate.[6] The base plays a crucial role: it deprotonates the ammonium group of the L-cysteine zwitterion, increasing the nucleophilicity of the primary amine and facilitating its attack on the propionic anhydride. Controlling the reaction temperature, particularly during the addition of the anhydride, is critical to manage the exothermic nature of the reaction and minimize side-product formation.

Synthesis Workflow Diagram

Caption: Workflow for the N-acylation of L-cysteine.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the N-acylation of L-cysteine.[6]

-

Reagent Preparation: In a suitable reaction vessel, prepare a mixture of L-cysteine (1.0 eq) in tetrahydrofuran (THF) and water (e.g., a 4:1 v/v ratio).

-

Basification: Add sodium acetate (NaOAc, 2.0 eq) to the mixture. The addition of the base is critical for deprotonating the amino group of L-cysteine, thereby activating it for the subsequent nucleophilic attack. Stir the resulting slurry at room temperature for approximately 20 minutes.

-

Cooling: Cool the reaction vessel in an ice bath to an internal temperature of 5°C. This step is essential to control the exothermic reaction that occurs upon addition of the anhydride, preventing potential side reactions.

-

Acylation: Add propionic anhydride (1.05-1.1 eq) dropwise to the cooled mixture while stirring vigorously. The slow addition ensures that the reaction temperature remains controlled.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Following the overnight stir, heat the reaction mixture to reflux for approximately 4 hours to ensure the reaction goes to completion.[6]

-

Initial Quench & Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of approximately 5 using 4N HCl.[6] This step protonates the carboxylate group of the product and neutralizes any remaining base. The crude product is now ready for purification.

Key Reaction Parameters and Their Rationale

| Parameter | Recommended Value | Rationale & Scientific Justification |

| Acylating Agent | Propionic Anhydride | Provides an effective and reactive electrophile for the acylation. It is generally preferred over propionyl chloride in aqueous media to avoid the vigorous generation of HCl. |

| Base | Sodium Acetate (NaOAc) | Acts as a mild base to deprotonate the amino group of L-cysteine, enhancing its nucleophilicity without causing significant hydrolysis of the anhydride.[7] |

| Solvent System | THF / Water | A mixed solvent system is used to dissolve both the polar L-cysteine and the less polar propionic anhydride, facilitating a homogenous reaction environment. |

| Temperature | Initial cooling to 5°C, then RT, then reflux | The initial cooling mitigates the exothermicity of the acylation. The subsequent heating to reflux drives the reaction to completion, maximizing the yield.[6] |

| pH Control | Initial basic condition, final acidification to pH 5 | The initial basic pH is necessary to activate the L-cysteine. The final acidification step is crucial for protonating the product to its neutral form, which is essential for subsequent isolation and purification.[6][8] |

Part 2: Purification Strategies

Following synthesis, the crude product contains this compound along with impurities such as unreacted starting materials, sodium chloride, and acetic acid (from the base). A robust purification strategy is essential to achieve the high purity required for scientific and pharmaceutical applications.

Purification Workflow Diagram

Caption: Decision workflow for the purification of this compound.

Method 1: Purification by Recrystallization

Recrystallization is a classic and scalable technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are removed by either being insoluble in the hot solvent or remaining in the cold solvent after the desired product has crystallized. For N-acylated cysteine derivatives, acidification followed by cooling crystallization is a common approach.[8]

Detailed Experimental Protocol: Recrystallization

-

Solvent Removal: Take the acidified crude reaction mixture and evaporate the THF under reduced pressure. This leaves an aqueous residue containing the product and salts.

-

Crystallization Induction: If the product has not already precipitated, concentrate the aqueous solution under vacuum. Cool the concentrated solution in an ice bath to induce crystallization.[8]

-

Isolation: Collect the solid crude product by vacuum filtration through a Büchner funnel.

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot water (or a water/ethanol mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.

-

Final Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold water. Dry the crystals under vacuum to a constant weight.

Method 2: Purification by Preparative HPLC

For obtaining the highest possible purity, particularly for analytical standards or sensitive biological assays, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.

Protocol Outline: Preparative HPLC

-

Preparation: After removing the THF from the crude reaction mixture, filter the remaining aqueous solution to remove any particulates.

-

Chromatography: Inject the filtered solution onto a suitable preparative reverse-phase column (e.g., C18).

-

Elution: Elute the column with a gradient of acetonitrile in water, with 0.05% trifluoroacetic acid (TFA) added to both solvents.[6] The TFA ensures the carboxyl group of the product remains protonated, leading to sharp, well-defined peaks.

-

Fraction Collection: Collect the fractions corresponding to the main product peak, as identified by a UV detector.

-

Product Isolation: Combine the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the final product as a pure solid.

Comparison of Purification Methods

| Feature | Recrystallization | Preparative HPLC |

| Achievable Purity | Good to High (>98%) | Very High (>99.5%) |

| Yield | Generally higher due to fewer transfer steps | Can be lower due to losses during fraction collection and handling |

| Scalability | Excellent; easily scaled to multi-gram or kilogram quantities | Limited; typically used for milligram to gram scale |

| Cost & Complexity | Low cost, simple equipment | High cost, requires specialized equipment and skilled operators |

| Solvent Consumption | Moderate | High |

| Best For... | Bulk synthesis, intermediates | Analytical standards, final drug substance for research |

Conclusion

The synthesis of this compound via N-acylation with propionic anhydride is a reliable and straightforward method. The success of the synthesis hinges on careful control of reaction parameters, particularly temperature and pH. The choice of purification method—recrystallization or preparative HPLC—should be guided by the desired final purity, scale, and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce high-quality this compound for their scientific endeavors.

References

- Production method of N-acetyl-L-cysteine.

-

Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. [Link]

-

N-Propionylcysteine. PubChem, National Center for Biotechnology Information. [Link]

-

N-ACYLATION OF CYSTEINE. Journal of Organic Chemistry. [Link]

- Process for the preparation of N-acetyl cysteine amides and derivatives thereof.

-

Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. MDPI. [Link]

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. National Institutes of Health (NIH). [Link]

-

A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. [Link]

-

Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. MDPI. [Link]

-

Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers. MDPI. [Link]

-

Cysteine. Wikipedia. [Link]

-

N-PROPANOYL-1,3-THIAZINANE-2-THIONE. Organic Syntheses. [Link]

-

Synthesis of Acetylcystiene. Pharmapproach. [Link]

-

Acetylcysteine. Wikipedia. [Link]

-

Isolation and Purification Process of Cysteine. ResearchGate. [Link]

-

How do you purify S-Propargyl-Cysteine in 3-4 gram quantities? ResearchGate. [Link]

-

Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. LSU Scholarly Repository. [Link]

- Process for producing L-cysteine or its derivatives.

- Process For Purifying L-Cysteine.

-

Purification of active cysteine proteases by affinity chromatography with attached E-64 inhibitor. PubMed. [Link]

-

Recent advanced techniques in cysteine determination: a review. Food Research. [Link]

Sources

- 1. Cysteine - Wikipedia [en.wikipedia.org]

- 2. This compound | 2885-79-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 5. N-ACYLATION OF CYSTEINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]

physicochemical properties of N-Propionyl-L-cysteine

An In-depth Technical Guide to the Physicochemical Properties of N-Propionyl-L-cysteine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NPC) is a derivative of the naturally occurring amino acid L-cysteine, characterized by the acylation of the amino group with a propionyl moiety. As a structural analog of the widely studied N-acetyl-L-cysteine (NAC), NPC holds significant interest within the scientific community, particularly in fields ranging from pharmaceutical sciences to materials science. Its unique combination of a free thiol group, a carboxylic acid, and an amide linkage imparts a specific set of physicochemical properties that dictate its reactivity, solubility, and potential biological activity.

This technical guide provides a comprehensive overview of the core . Moving beyond a simple recitation of data, this document, prepared from the perspective of a senior application scientist, delves into the causality behind these properties and their implications for experimental design and application. We will explore its chemical identity, spectroscopic signature, and synthetic pathways, grounding our discussion in established analytical techniques and authoritative data. The aim is to equip researchers with the foundational knowledge required to effectively utilize and investigate this compound in their work.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. This compound is systematically identified through a combination of nomenclature and structural descriptors.

The molecular architecture of NPC is defined by a central chiral carbon, inherited from its L-cysteine precursor, which is bonded to a hydrogen atom, a carboxyl group, a thiol-containing side chain, and a propionamide group. This structure is fundamental to its chemical behavior.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-(propanoylamino)-3-sulfanylpropanoic acid | PubChem[1] |

| CAS Number | 2885-79-2 | ChemicalBook, Santa Cruz Biotechnology[2][3] |

| Molecular Formula | C₆H₁₁NO₃S | PubChem, Santa Cruz Biotechnology[1][3] |

| Molecular Weight | 177.22 g/mol | PubChem, Santa Cruz Biotechnology[1][3] |

| Canonical SMILES | CCC(=O)NC(=O)O | PubChem[1] |

| InChI | InChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | PubChem[1] |

| InChIKey | KBBJNRLWAGIQLW-BYPYZUCNSA-N | PubChem[1] |

Core Physicochemical Properties

The bulk properties of a compound are a direct manifestation of its molecular structure. These characteristics are critical for determining appropriate solvent systems, predicting stability, and designing purification strategies.

Table 2: Summary of Physicochemical Properties

| Property | Value | Significance & Experimental Context |

| Appearance | Colorless oil | The liquid state at room temperature suggests relatively weak intermolecular forces compared to crystalline solids like L-cysteine.[4] This is crucial for handling and storage protocols. |

| pKa (Predicted) | 3.25 ± 0.10 | This predicted value primarily reflects the acidity of the carboxylic acid group.[5] The thiol group is expected to have a much higher pKa (typically 8-10), similar to L-cysteine.[6] This dictates the compound's charge state at different pH values, which is a critical parameter for chromatographic separation and designing buffer systems for biological assays. |

| XLogP3-AA (Predicted) | -0.1 | This value indicates that NPC is a hydrophilic compound, with a slight preference for aqueous environments over octanol.[1] This is consistent with the presence of multiple polar functional groups (carboxyl, amide, thiol) and has major implications for its solubility and pharmacokinetic profile. |

| Storage Temperature | 4°C | Recommended storage at refrigerated temperatures suggests that the compound may be susceptible to degradation over time at ambient temperatures,[7] likely through oxidation of the thiol group. |

Synthesis and Analytical Characterization

The ability to synthesize and accurately characterize NPC is fundamental to its study. A common synthetic route involves the acylation of L-cysteine.

Synthesis Workflow

A representative synthesis of this compound is achieved through the reaction of L-cysteine with propionic anhydride in the presence of a base.[4] The base deprotonates the amino group of L-cysteine, increasing its nucleophilicity to facilitate the attack on the anhydride.

The choice of a mixed solvent system (THF/H₂O) is strategic: L-cysteine and the base are soluble in the aqueous phase, while the anhydride is more soluble in the organic phase, facilitating the reaction at the interface. The final purification by preparative HPLC is essential to remove unreacted starting materials and byproducts, ensuring a high-purity final product suitable for sensitive applications.

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of synthesized NPC requires a suite of analytical techniques.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the elemental composition by providing an exact mass measurement of 177.04596439 Da.[1]

-

Chromatography : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of NPC and for its quantification in various matrices.[9][10] The retention time of the compound is highly dependent on the mobile phase pH due to the ionization of the carboxylic acid group.

Biological Context and Potential Applications

This compound belongs to a class of thiol-containing compounds with significant biological relevance. Its properties are best understood in comparison to its parent molecule, L-cysteine, and its close analog, N-acetyl-L-cysteine (NAC).

Relationship to L-cysteine and NAC

L-cysteine is a proteinogenic amino acid crucial for protein structure (via disulfide bonds), and it is a precursor to the major intracellular antioxidant, glutathione (GSH).[11][12][13] However, L-cysteine itself can be toxic at high concentrations. Acylation of the amino group, as in NPC and NAC, mitigates this toxicity and can improve the molecule's stability and pharmacokinetic profile.

NAC is a well-established drug used as a mucolytic agent and as an antidote for acetaminophen poisoning.[14][15][16] Its therapeutic effects are largely attributed to its ability to act as a precursor for L-cysteine, thereby replenishing intracellular GSH stores.[17] It is plausible that NPC could function in a similar manner, serving as a pro-drug for L-cysteine following deacylation in vivo.

Mechanism of Action and Applications

The primary reactive center of NPC is its sulfhydryl (-SH) group. This group makes it a potent reducing agent and a scavenger of reactive oxygen species (ROS).

-

Reducing Agent : NPC has been noted for its use as a reducing agent, for example, in hair care formulations where it can cleave disulfide bonds in keratin without the harshness of other agents like thioglycolic acid.[2][3]

-

Antioxidant Potential : By analogy with NAC, NPC is expected to exert antioxidant effects. It can directly scavenge free radicals or, more importantly, provide the cysteine necessary for the synthesis of glutathione, the master antioxidant in the body.[17][18][19] This positions NPC as a candidate for investigation in conditions associated with oxidative stress.

Experimental Protocol: Spectrophotometric Quantification of Thiol Content

To provide a practical context for the properties discussed, this section details a robust protocol for quantifying NPC in a solution, adapted from methods used for similar thiol-containing compounds like NAC.[20][21] The method is based on the reduction of Fe(III) by the thiol group, followed by the complexation of the resulting Fe(II) with a chromogenic agent.

Objective: To determine the concentration of this compound in an aqueous solution.

Principle: This method relies on a two-step reaction. First, the thiol group of NPC reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Subsequently, the Fe²⁺ ions form a stable, intensely colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ). The absorbance of this complex, measured at 593 nm, is directly proportional to the initial concentration of the thiol compound.

Materials:

-

UV-Vis Spectrophotometer

-

1 cm quartz cuvettes

-

This compound (as standard)

-

Iron(III) chloride (FeCl₃) solution (0.2 mM)

-

2,4,6-tripyridyl-s-triazine (TPTZ) solution (0.2 mM in an appropriate buffer)

-

pH 3.6 buffer (e.g., acetate buffer)

-

Deionized water

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of NPC (e.g., 1 mM) in deionized water.

-

Perform serial dilutions of the stock solution to create a series of standards with concentrations ranging from 1.0 µM to 100.0 µM.

-

-

Sample Preparation:

-

Dissolve the unknown sample containing NPC in deionized water to an estimated concentration within the standard curve range.

-

-

Reaction and Measurement:

-

In a series of test tubes, pipette 1.0 mL of each standard solution (and the unknown sample solution). Prepare a blank using 1.0 mL of deionized water.

-

To each tube, add 1.0 mL of the 0.2 mM Fe(III) solution.

-

To each tube, add 1.0 mL of the 0.2 mM TPTZ solution.

-

Mix the contents of each tube thoroughly.

-

Allow the reaction to proceed for 30 minutes at room temperature (25°C) to ensure complete color development.

-

Measure the absorbance of each solution at 593 nm using the spectrophotometer, with the blank solution as the reference.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the NPC standards.

-

Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Use the absorbance of the unknown sample and the regression equation to calculate the concentration of NPC in the sample.

-

Self-Validation and Causality: The choice of pH 3.6 is critical; it is optimal for the stability of the Fe(TPTZ)₂²⁺ complex while preventing the precipitation of iron hydroxides that occurs at higher pH values.[20] The 30-minute incubation period ensures the redox reaction goes to completion, providing accurate and reproducible results. This protocol's integrity is validated by the linearity of the standard curve (R² > 0.999), which confirms the direct relationship between thiol concentration and absorbance.

Conclusion

This compound is a molecule with a rich set of physicochemical properties defined by its core L-cysteine structure and N-terminal propionyl group. Its hydrophilicity, predicted pKa, and the high reactivity of its thiol group are key parameters that govern its behavior in both chemical and biological systems. As a close analog of N-acetyl-L-cysteine, it represents a compelling candidate for further research, particularly in areas related to oxidative stress, drug delivery, and materials science. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to build upon, enabling rigorous and reproducible scientific inquiry into the potential of this versatile compound. Future investigations should focus on experimental validation of its predicted properties, a detailed exploration of its metabolic fate and toxicological profile, and a systematic evaluation of its efficacy in various therapeutic models.

References

-

N-Propionylcysteine | C6H11NO3S | CID 151048 . PubChem, National Center for Biotechnology Information. [Link]

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract . Molecules. [Link]

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract . National Institutes of Health. [Link]

-

Biosynthesis of Cysteine . PubMed, National Center for Biotechnology Information. [Link]

-

Cysteine . Wikipedia. [Link]

-

Metabolic pathways and biotechnological production of L-cysteine . PubMed, National Center for Biotechnology Information. [Link]

-

Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica . National Institutes of Health. [Link]

-

Supporting information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract . Semantic Scholar. [Link]

-

L-(+)-Cysteine | C3H7NO2S | CID 5862 . PubChem, National Center for Biotechnology Information. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574) . The Human Metabolome Database. [Link]

-

Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations . National Institutes of Health. [Link]

-

L-Cysteine metabolism and its nutritional implications . ResearchGate. [Link]

-

Effects of the Usage of l-Cysteine (l-Cys) on Human Health . MDPI. [Link]

-

The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence . MDPI. [Link]

-

L-Cysteine . NIST WebBook, National Institute of Standards and Technology. [Link]

-

Citric acid cycle . Wikipedia. [Link]

-

Longitudinal metabolomics analysis reveals the acute effect of cysteine and NAC included in the combined metabolic activators . PubMed, National Center for Biotechnology Information. [Link]

-

Spectrophotometric Determination of N -Acetyl-L-Cysteine and N -(2-Mercaptopropionyl)-Glycine in Pharmaceutical . Semantic Scholar. [Link]

-

N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 . PubChem, National Center for Biotechnology Information. [Link]

-

Chemical and Biological Properties of S-1-Propenyl-l-cysteine in Aged Garlic Extract . PubMed, National Center for Biotechnology Information. [Link]

-

Determination of N-acetyl-L-cysteine in biological fluids . PubMed, National Center for Biotechnology Information. [Link]

-

Effects of the Usage of l-Cysteine (l-Cys) on Human Health . National Institutes of Health. [Link]

-

N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant . National Institutes of Health. [Link]

-

L-Cysteine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews . WebMD. [Link]

-

Effects of Oral Administration of N-Acetyl-l-cysteine: A Multi-Biomarker Study in Smokers . Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis . PubMed, National Center for Biotechnology Information. [Link]

-

Investigation of the Possible Protective Effect of N-Acetylcysteine (NAC) against Irinotecan (CPT-11)-Induced Toxicity in Rats . ResearchGate. [Link]

-

N-Acetylcysteine . StatPearls, National Center for Biotechnology Information. [Link]

Sources

- 1. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2885-79-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 2885-79-2 [amp.chemicalbook.com]

- 6. Cysteine - Wikipedia [en.wikipedia.org]

- 7. usbio.net [usbio.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic pathways and biotechnological production of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-Propionyl-L-cysteine: A Technical Guide to its Predicted Biological Activity

A Note on the Scope of this Guide: Direct experimental data on the biological activity of N-Propionyl-L-cysteine is notably scarce in publicly available scientific literature. This guide, therefore, adopts a predictive and comparative approach, leveraging the extensive research on its close structural analog, N-acetyl-L-cysteine (NAC). The mechanistic insights and experimental protocols detailed herein for NAC are presented as a robust framework for initiating and guiding future research into the biological activities of this compound.

Introduction to this compound

This compound is an N-acylated derivative of the amino acid L-cysteine. Its structure is characterized by a propionyl group attached to the amino group of L-cysteine, which leaves the critical thiol (-SH) group free. This free thiol is the chemical cornerstone of the predicted biological activities of this compound, much like in its well-studied counterpart, N-acetyl-L-cysteine (NAC).

Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C6H11NO3S |

| Molecular Weight | 177.22 g/mol |

| IUPAC Name | (2R)-2-(propanoylamino)-3-sulfanylpropanoic acid |

| CAS Number | 2885-79-2 |

The structural similarity between this compound and N-acetyl-L-cysteine, differing only by an additional methyl group on the acyl chain, suggests that they are likely to share similar biological functions. These functions are primarily attributed to the presence of the thiol group and the molecule's ability to act as a cysteine pro-drug. This guide will explore two key predicted activities: mucolytic and antioxidant effects.

Predicted Biological Activity I: Mucolytic Properties

The mucolytic action of N-acetyl-L-cysteine is well-established and is attributed to its free sulfhydryl group, which cleaves disulfide bonds in the mucin polymers of mucus, thereby reducing its viscosity.[2][3] It is highly probable that this compound exerts a similar mucolytic effect through the same mechanism.

Mechanism of Action: Disulfide Bond Cleavage

Mucus is a complex viscoelastic gel composed of water, salts, lipids, and high-molecular-weight glycoproteins called mucins. The gel-like consistency of mucus is largely due to the extensive cross-linking of mucin polymers through disulfide (-S-S-) bonds. The free thiol (-SH) group of this compound is predicted to act as a reducing agent, breaking these disulfide bonds and depolymerizing the mucin network. This action would lead to a decrease in the viscosity and elasticity of the mucus, facilitating its clearance from the respiratory tract.

Diagram: Predicted Mucolytic Mechanism of this compound

Caption: Predicted mechanism of mucolysis by this compound.

Experimental Protocol: In Vitro Mucolytic Activity Assay

This protocol describes an in vitro method to assess the mucolytic activity of this compound using porcine gastric mucin and a viscometer.[4][5]

Materials:

-

This compound

-

Porcine Gastric Mucin (PGM), Type II or III

-

Tris-HCl buffer (e.g., 50 mM, pH 7.0)

-

N-acetyl-L-cysteine (as a positive control)

-

Deionized water

-

Viscometer (e.g., Ostwald, Brookfield, or cone-and-plate rheometer)

-

Water bath maintained at 37°C

-

pH meter

-

Analytical balance

Procedure:

-

Preparation of Mucin Solution:

-

Prepare a 20% (w/v) porcine gastric mucin solution by dissolving the required amount of PGM in Tris-HCl buffer.

-

Stir the mixture gently for several hours at room temperature until a homogenous solution is formed. Avoid vigorous stirring to prevent mechanical degradation of mucin polymers.

-

Adjust the pH of the mucin solution to 7.0 using a pH meter.

-

-

Preparation of Test and Control Solutions:

-

Prepare stock solutions of this compound and N-acetyl-L-cysteine in Tris-HCl buffer. A typical concentration range to test is 10⁻³ to 10⁻¹ M.[4]

-

Prepare a negative control using only the Tris-HCl buffer.

-

-

Incubation:

-

In separate tubes, mix the mucin solution with the test compound (this compound), positive control (N-acetyl-L-cysteine), or negative control (buffer) in a defined ratio (e.g., 1:1 v/v).

-

Incubate the mixtures in a water bath at 37°C for 30 minutes.[4]

-

-

Viscosity Measurement:

-

After incubation, measure the viscosity of each mixture using a calibrated viscometer according to the manufacturer's instructions.

-

Ensure all measurements are taken at a constant temperature (37°C).

-

-

Data Analysis:

-

Calculate the percentage reduction in viscosity for each test concentration relative to the negative control.

-

Compare the mucolytic activity of this compound with that of N-acetyl-L-cysteine.

-

Expected Outcome: A dose-dependent decrease in the viscosity of the mucin solution upon incubation with this compound would indicate mucolytic activity.

Predicted Biological Activity II: Antioxidant Properties

This compound is predicted to possess significant antioxidant properties through both direct and indirect mechanisms, analogous to N-acetyl-L-cysteine.[6]

Mechanisms of Action:

-

Direct Scavenging of Reactive Oxygen Species (ROS): The free thiol group of this compound can directly donate a hydrogen atom to neutralize reactive oxygen species, such as hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO₂).[7]

-

Indirect Antioxidant Activity via Glutathione (GSH) Synthesis: this compound is expected to be readily deacetylated in vivo to yield L-cysteine. L-cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in cells.[8] By increasing the intracellular pool of L-cysteine, this compound can boost GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful compounds.

-

Inhibition of NF-κB Signaling Pathway: Oxidative stress is a potent activator of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory genes. N-acetyl-L-cysteine has been shown to inhibit the activation of NF-κB by suppressing the activity of IκB kinases (IKKs).[7][9][10] It is plausible that this compound also modulates this pathway, contributing to its antioxidant and potential anti-inflammatory effects.

Diagram: Predicted Antioxidant Mechanisms of this compound

Caption: Predicted direct and indirect antioxidant mechanisms of this compound.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol provides a step-by-step method for assessing the intracellular antioxidant activity of this compound using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe in a cell-based assay.[11][12][13]

Materials:

-

This compound

-

Human hepatocarcinoma cell line (HepG2) or other suitable adherent cell line

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another free radical initiator

-

Quercetin (as a positive control)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture HepG2 cells in a T-75 flask at 37°C in a humidified 5% CO₂ incubator.

-

Once the cells reach 80-90% confluence, detach them using trypsin-EDTA.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of approximately 60,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment with Test Compound and Probe:

-

Prepare various concentrations of this compound and quercetin in the cell culture medium.

-

Prepare a working solution of DCFH-DA in the cell culture medium (e.g., 25 µM).

-

Remove the growth medium from the cells and wash once with PBS.

-

Add 100 µL of the medium containing both the test compound (or quercetin) and DCFH-DA to each well. Include control wells with only DCFH-DA.

-

Incubate the plate for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

After incubation, remove the treatment solution and wash the cells three times with PBS.

-

Add 100 µL of AAPH solution (a free radical initiator, e.g., 600 µM in PBS) to all wells except for the no-stressor control wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.

-

Take readings every 5 minutes for 1 hour.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

-

The Cellular Antioxidant Activity (CAA) is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.

-

Plot the CAA values against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the oxidative stress).

-

Expected Outcome: A dose-dependent decrease in fluorescence intensity in cells treated with this compound compared to the control would indicate intracellular antioxidant activity.

Quantitative Data for N-acetyl-L-cysteine (NAC) as a Reference

The following table summarizes representative quantitative data for the biological activity of NAC, which can serve as a benchmark for future studies on this compound.

| Biological Activity | Assay/Model | Effective Concentration/Result | Reference |

| Mucolytic Activity | In vitro (Porcine Gastric Mucin) | 10⁻³ - 10⁻¹ M showed a marked viscoelasticity-lowering effect. | [4] |

| Mucin Gene Expression | In vitro (Calu-3 cells) | 0.3 - 30 mg/mL significantly decreased MUC5AC gene expression. | [14] |

| Antioxidant Activity | In vitro (HEK293 cells) | 4 mM NAC significantly increased cell viability and reduced LDH leakage against patulin-induced cytotoxicity. | [15] |

| Anti-inflammatory | Ex vivo (Human Bronchi) | Low concentrations (5 - 35 µM) were effective in reducing LPS-induced IL-6 production. | [6] |

Conclusion and Future Directions

This compound holds significant potential as a biologically active molecule, with predicted mucolytic and antioxidant properties stemming from its structural similarity to the well-characterized N-acetyl-L-cysteine. The free thiol group and its role as a cysteine precursor are central to these predicted activities. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic investigation of this compound's efficacy.

Future research should focus on:

-

Direct Comparative Studies: Performing head-to-head comparisons of the mucolytic and antioxidant potency of this compound and N-acetyl-L-cysteine using the described in vitro and cell-based assays.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion of this compound to understand its bioavailability and conversion to L-cysteine in vivo.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of respiratory diseases characterized by mucus hypersecretion and oxidative stress.

By systematically applying these established methodologies, the scientific community can elucidate the biological activity of this compound and determine its potential as a novel therapeutic agent.

References

-

Cellular Antioxidant Activity Assay Kit. Kamiya Biomedical Company. [Link]

-

CAA Antioxidant Assay Kit. Zen-Bio. [Link]

-

N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. [Link]

-

Dippy, J. E., & Davis, S. S. (1969). Rheological assessment of mucolytic agents on sputum of chronic bronchitics. Thorax, 24(6), 707–713. [Link]

-

Kasahara, Y., et al. (1987). [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin]. Nihon Yakurigaku Zasshi, 90(5), 263-271. [Link]

-

Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury. [Link]

-

Schematic diagram of the cell antioxidant activity assay (CAA). DCFH-DA. ResearchGate. [Link]

-

Hayashi, T., et al. (2000). N-Acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases. FEBS Letters, 472(2-3), 196-202. [Link]

-

N-Acetylcysteine suppresses TNF-induced NF-κB activation through inhibition of IκB kinases. Request PDF. ResearchGate. [Link]

-

DCFH-DA, Cat. # BAQ037, BAQ038, BAQ039. G-Biosciences. [Link]

-

Hayashi, T., et al. (2000). N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases. FEBS Letters, 472(2-3), 196-202. [Link]

- Process for the preparation of N-acetyl cysteine amides and derivatives thereof.

-

Braga, P. C., et al. (1990). In Vitro Rheological Assessment of Mucolytic Activity Induced by Seaprose. Pharmacological Research, 22(5), 611-617. [Link]

-

Nangude, S., et al. (2022). IN VITRO MUCOLYTIC ACTIVITY DETERMINATION OF N-ACETYL CYSTEINE EFFERVESCENT TABLET USING SUSPENDED LEVEL VISCOMETER. ResearchGate. [Link]

- Method for preparation of n-acetyl cysteine amide and derivatives thereof.

-

Wang, Y., et al. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. Toxins, 10(10), 416. [Link]

-

Taseidifar, M., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 27(1), 218. [Link]

-

Manna, S. K., & Aggarwal, B. B. (1994). Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3. FEBS Letters, 353(1), 62-66. [Link]

-

Pain pathway and NAC inhibiting the activation of NF-κB to slow the progression of inflammation and pain. ResearchGate. [Link]

-

Rheological analysis and mucoadhesion: A 30 year-old and still active combination. [Link]

-

Dippy, J. E., & Davis, S. S. (1969). Rheological assessment of mucolytic agents on sputum of chronic bronchitics. Thorax, 24(6), 707-713. [Link]

-

Rogliani, P., et al. (2023). Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review. International Journal of Chronic Obstructive Pulmonary Disease, 18, 2349–2363. [Link]

-

Zhang, Y., et al. (2021). N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway. Toxins, 13(11), 759. [Link]

-

IC50 values of all antioxidant assays. ResearchGate. [Link]

-

Rogliani, P., et al. (2023). Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review. International Journal of Chronic Obstructive Pulmonary Disease, 18, 2349-2363. [Link]

-

El-Aasr, M., et al. (2013). Protective and therapeutic potency of N-acetyl-cysteine on propionic acid-induced biochemical autistic features in rats. BMC Complementary and Alternative Medicine, 13, 80. [Link]

-

Cazzola, M., et al. (2023). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Antioxidants, 12(7), 1433. [Link]

-

N-Propionylcysteine. PubChem. [Link]

-

Bonfanti, C., et al. (2021). Rheological Behavior of a New Mucoadhesive Oral Formulation Based on Sodium Chondroitin Sulfate, Xyloglucan and Glycerol. Pharmaceutics, 13(10), 1589. [Link]

-

Distinct in vitro utilization and degradation of porcine gastric mucin glycans by human intestinal bacteria. WUR eDepot. [Link]

-

Aldini, G., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129. [Link]

-

In Vitro Mucolytic Activity Assay of The Acetone Extract of The Silver Fern (Pityrogramma calomelanos). Atlantis Press. [Link]

-

In Vitro Mucolytic Activity Assay of The Acetone Extract of The Silver Fern (Pityrogramma calomelanos). ResearchGate. [Link]

-

What are the differences between n-acetyl cysteine and L-cystine mechanism of action? ResearchGate. [Link]

-

Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. ResearchGate. [Link]

-

Yang, Y., et al. (2014). Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe. Chemical Communications, 50(74), 10892-10894. [Link]

Sources

- 1. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. Protective and therapeutic potency of N-acetyl-cysteine on propionic acid-induced biochemical autistic features in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. zen-bio.com [zen-bio.com]

- 14. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

N-Propionyl-L-cysteine: A Technical Guide to a Promising Cysteine Prodrug

Abstract

L-cysteine, a semi-essential amino acid, is a critical precursor to the master antioxidant glutathione (GSH) and plays a vital role in numerous physiological processes, including detoxification, immune function, and protein synthesis. However, its therapeutic application is hampered by poor stability and low bioavailability. Prodrug strategies, such as N-acylation, offer a promising approach to overcome these limitations. This technical guide provides an in-depth exploration of N-Propionyl-L-cysteine (NPL), a cysteine prodrug with significant therapeutic potential. We will delve into its chemical synthesis, proposed mechanism of action, and potential advantages over the well-established cysteine prodrug, N-acetylcysteine (NAC). This document is intended for researchers, scientists, and drug development professionals interested in the development of novel antioxidant and cytoprotective therapies.

The Rationale for Cysteine Prodrugs: Overcoming the Limitations of L-cysteine

Direct administration of L-cysteine is inefficient due to its rapid oxidation to cystine in the bloodstream and its limited cellular uptake. This inherent instability curtails its ability to effectively replenish intracellular cysteine pools, which is the rate-limiting step for GSH synthesis.[1] Prodrugs are inactive precursors that are metabolized in vivo to release the active parent drug. For cysteine, an ideal prodrug should exhibit:

-

Enhanced Stability: Resistance to oxidation in the extracellular environment.

-

Improved Bioavailability: Efficient absorption and distribution to target tissues.

-

Efficient Intracellular Conversion: Rapid and complete conversion to L-cysteine within the cell.

N-acetylcysteine (NAC) is a widely used cysteine prodrug that has demonstrated clinical efficacy in various conditions, primarily as a mucolytic agent and an antidote for acetaminophen poisoning.[2] The acetylation of the amino group of cysteine in NAC enhances its stability and facilitates oral absorption.[1] Following administration, NAC is deacetylated by enzymes known as aminoacylases to release L-cysteine.[3]

This compound (NPL): A Novel Cysteine Prodrug

This compound is an N-acylated derivative of L-cysteine, featuring a propionyl group attached to the nitrogen atom. This structural modification is hypothesized to confer advantages in terms of lipophilicity and metabolic stability compared to NAC.

Synthesis of this compound

NPL can be synthesized through the acylation of L-cysteine with propionyl chloride or propionic anhydride. A general laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis of this compound [4]

-

Reaction Setup: In a suitable reaction vessel, dissolve L-cysteine hydrochloride monohydrate in 4 N sodium hydroxide at 0°C under a nitrogen atmosphere with efficient stirring.

-

Acylation: Over a two-hour period, slowly add propionyl chloride and 4 N sodium hydroxide to the reaction mixture, maintaining the cold temperature.

-

Reaction Completion: Continue stirring the mixture in the cold for an additional two hours, followed by three hours at room temperature.

-

Work-up: Store the reaction mixture in a refrigerator overnight. Subsequently, acidify the mixture with 6 N hydrochloric acid and concentrate it under reduced pressure at room temperature until solids begin to form.

-

Purification: Add ethanol and filter the mixture to remove insoluble salts. Evaporate the filtrate to obtain an oil. Redissolve the oil in water and purify by passing it through a Dowex 50-X8 (200-400 mesh) column (H+ cycle).

-

Product Isolation: Elute the column with water and collect the fractions that give a positive nitroprusside reaction. Concentrate the positive fractions under reduced pressure to yield the crystalline product.

Proposed Mechanism of Action

Similar to NAC, NPL is anticipated to function as a prodrug by delivering L-cysteine into cells. The proposed mechanism involves the following steps:

-

Absorption and Distribution: Following administration, NPL is absorbed and distributed throughout the body. Its increased lipophilicity due to the propionyl group may enhance its ability to cross cell membranes compared to NAC.

-

Enzymatic Hydrolysis: Intracellularly, the amide bond of NPL is cleaved by aminoacylases, specifically Acylase I, to release L-cysteine and propionate.[3]

-

Cysteine Utilization: The liberated L-cysteine is then available for various cellular processes, most notably the synthesis of glutathione.

Comparative Analysis: NPL vs. NAC

While direct comparative studies are limited, a theoretical comparison based on their chemical structures suggests potential advantages for NPL.

| Feature | This compound (NPL) | N-Acetylcysteine (NAC) |

| Acyl Group | Propionyl (C3) | Acetyl (C2) |

| Lipophilicity | Higher (predicted) | Lower |

| Bioavailability | Potentially higher | ~10% (oral)[5] |

| Metabolism | Hydrolysis by aminoacylases | Hydrolysis by aminoacylases[3] |

| Therapeutic Uses | Potential mucolytic and antioxidant | Mucolytic, antioxidant, acetaminophen antidote[2] |

Therapeutic Potential of this compound

Based on its role as a cysteine prodrug, NPL is expected to exhibit therapeutic effects in conditions associated with oxidative stress and glutathione depletion.

Mucolytic Activity

A patent for NPL suggests its use as a mucolytic agent, similar to NAC.[4] The free sulfhydryl group of cysteine, once released from NPL, can break disulfide bonds in mucoproteins, thereby reducing the viscosity of mucus.[6] This makes it a potential candidate for treating respiratory conditions characterized by excessive or thick mucus production, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Antioxidant and Cytoprotective Effects

By replenishing intracellular cysteine levels, NPL can boost the synthesis of glutathione, a cornerstone of the cellular antioxidant defense system. This enhanced antioxidant capacity can protect cells from damage induced by reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammation.

Analytical Methodologies

The quantification of NPL and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the recommended analytical approach.

Experimental Protocol: HPLC-MS/MS for NPL Quantification (Hypothetical)

This protocol is adapted from established methods for NAC and other N-acyl amino acids.

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., isotopically labeled NPL).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for NPL and the internal standard.

-

Safety and Toxicology

Future Directions

This compound represents a promising but underexplored cysteine prodrug. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To determine the absorption, distribution, metabolism, and excretion of NPL and compare it directly with NAC.

-

Enzymatic Hydrolysis Kinetics: To characterize the specific aminoacylases responsible for NPL conversion to cysteine and determine the efficiency of this process.

-

Preclinical Efficacy Studies: To evaluate the therapeutic potential of NPL in animal models of diseases associated with oxidative stress, such as COPD, neurodegenerative diseases, and liver injury.

-

Toxicology Studies: To establish a comprehensive safety profile of NPL.

Conclusion

This compound holds promise as a next-generation cysteine prodrug with potentially enhanced bioavailability compared to N-acetylcysteine. Its ability to efficiently deliver L-cysteine intracellularly makes it a compelling candidate for the treatment of a wide range of disorders characterized by glutathione deficiency and oxidative stress. Further research is warranted to fully elucidate its pharmacokinetic properties, therapeutic efficacy, and safety profile.

References

-

An aminoacylase activity from Streptomyces ambofaciens catalyzes the acylation of lysine on α‐position and peptides on N‐terminal position. (n.d.). NCBI. Retrieved from [Link]

-

Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. (n.d.). OUCI. Retrieved from [Link]

-

Enzymatic Hydrolysis of N-acyl-aminoacyl Transfer RNAs. (1969). PubMed. Retrieved from [Link]

- United States Patent Office. (n.d.). Google Patents.

-

Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed. Retrieved from [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers. Retrieved from [Link]

-

Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. (1998). PubMed. Retrieved from [Link]

-

L-Cysteine VS N-Acetyl-L-Cysteine. (n.d.). Dietary Supplement Contract Manufacturer. Retrieved from [Link]

-

N-Propionylcysteine. (n.d.). PubChem. Retrieved from [Link]

-

Pharmacokinetics of N-acetylcysteine in man. (n.d.). ResearchGate. Retrieved from [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers. Retrieved from [Link]

-

Metabolism and Pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in Rats. (1994). PubMed. Retrieved from [Link]

-

Aminoacylase-Catalyzed Synthesis of N-Acyl Amino Acid from Fatty Acid or Its Ethyl Ester and Amino Acid. (1992). R Discovery. Retrieved from [Link]

-

Protective Effects of N-Acetylcysteine and its Amide Derivative Against Toxic Metals In Vitro: Potential Alternatives/Adjuncts to Traditional Chelators. (2025). ResearchGate. Retrieved from [Link]

-

N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice. (n.d.). MDPI. Retrieved from [Link]

-

Risk assessment of food supplements containing N-acetylcysteine (NAC). (n.d.). RIVM. Retrieved from [Link]

-

N-Acetyl-L-Cysteine. (n.d.). PubChem. Retrieved from [Link]

-

N-Propionylcysteine. (n.d.). PubChem. Retrieved from [Link]

-

Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. (n.d.). MDPI. Retrieved from [Link]

-

N-Acetyl Cysteine (NAC) vs. L-Cysteine: Understanding the Differences and Benefits. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine. (n.d.). PubMed. Retrieved from [Link]

-

The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. (2021). NCBI. Retrieved from [Link]

-

The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. (n.d.). ResearchGate. Retrieved from [Link]

-

Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review. (2024). DovePress. Retrieved from [Link]

-

Structures of aminoacylase 3 in complex with acetylated substrates. (n.d.). NCBI. Retrieved from [Link]

-

A number of possible mechanisms for the mucolytic activity of acetylcysteine have been proposed. (n.d.). PubChem. Retrieved from [Link]

-

The Use of N-Acetylcysteine in Respiratory Diseases. (2013). Bentham Science. Retrieved from [Link]

-

N-Acetyl-L-Cysteine Benefits For The Respiratory System. (2024). Life Extension. Retrieved from [Link]

-

Structures of aminoacylase 3 in complex with acetylated substrates. (2010). PubMed. Retrieved from [Link]

-

Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity. (n.d.). PubMed. Retrieved from [Link]

-

The diverse advantages of acetylcysteine in respiratory health. (2024). Medical Chronicle. Retrieved from [Link]

-

Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine. (n.d.). ResearchGate. Retrieved from [Link]

-

How does N-acetylcysteine (NAC) work for respiratory disease? (n.d.). Dr.Oracle. Retrieved from [Link]

-

[The application of n-acetylcysteine as an antioxidant and mucolytic in mechanical ventilation in intensive care patients. A prospective, randomized, placebo-controlled, double-blind study]. (n.d.). PubMed. Retrieved from [Link]

-

Use of nebulised N-acetylcysteine as a life-saving mucolytic in intensive care: A case report. (2019). SAGE Journals. Retrieved from [Link]

-

The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. (n.d.). PubMed. Retrieved from [Link]

-

A novel nucleoside prodrug-activating enzyme: substrate specificity of biphenyl hydrolase-like protein. (n.d.). PubMed. Retrieved from [Link]

-

Cysteine activation is an inherent in vitro property of prolyl-tRNA synthetases. (n.d.). PubMed. Retrieved from [Link]

-

Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. (1988). PubMed. Retrieved from [Link]

-

Effects of N-acetylcysteine (NAC) on mucus hypersecretion in chronic.... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jvsmedicscorner.com [jvsmedicscorner.com]

- 5. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Propionyl-L-cysteine CAS number 2885-79-2 research

An In-Depth Technical Guide to N-Propionyl-L-cysteine (CAS 2885-79-2) for Researchers and Drug Development Professionals

Abstract

This compound (NPC), also known as L-Propionylcysteine, is a thiol-containing compound with significant potential in therapeutic and research applications. As a derivative of the amino acid L-cysteine, it exhibits potent mucolytic and antioxidant properties, positioning it as a subject of interest for conditions characterized by thickened mucus and high oxidative stress, such as chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive technical overview of NPC, detailing its physicochemical properties, core mechanisms of action, validated laboratory protocols for its analysis, and a summary of its pharmacokinetic and safety profile. By synthesizing data from peer-reviewed literature and technical sources, this document serves as an essential resource for scientists engaged in the research and development of novel thiol-based therapeutics.

Chapter 1: Introduction to Thiol-Based Antioxidants and Mucolytics

The therapeutic utility of thiol (-SH) containing compounds is well-established, primarily revolving around their ability to participate in redox reactions and cleave disulfide bonds. The most prominent member of this class is N-acetylcysteine (NAC), a widely used mucolytic and an antidote for paracetamol overdose. This compound belongs to this same family of N-acylated amino acids. The core therapeutic activities of these molecules stem from two key properties:

-

Mucolytic Action : The free sulfhydryl group on the cysteine moiety can cleave the disulfide bonds that cross-link glycoprotein fibers in mucus. This action reduces mucus viscosity, facilitating its clearance from the respiratory tract.

-

Antioxidant Activity : These compounds can act as precursors for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. By replenishing intracellular GSH levels, they enhance the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage.

NPC is structurally similar to NAC, with a propionyl group replacing the acetyl group. This seemingly minor modification can influence the compound's lipophilicity, bioavailability, and metabolic stability, making it a distinct entity for investigation.

Chapter 2: Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development, analytical method design, and interpreting its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2885-79-2 | N/A |

| Molecular Formula | C₆H₁₁NO₃S | N/A |

| Molecular Weight | 177.22 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 105-110 °C | N/A |

| Solubility | Soluble in water | N/A |

| Chirality | L-isomer | N/A |

Synthesis Pathway

The most common laboratory and industrial synthesis of this compound involves the acylation of L-cysteine with propionyl chloride in an alkaline medium. The reaction must be carefully controlled to prevent oxidation of the thiol group.

-

Step 1: Dissolution : L-cysteine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) under an inert atmosphere (e.g., nitrogen) to deprotonate the amino group and maintain the thiol in its reduced state.

-

Step 2: Acylation : Propionyl chloride is added dropwise to the cooled solution. The nucleophilic amino group of cysteine attacks the electrophilic carbonyl carbon of propionyl chloride, forming the amide bond.

-

Step 3: Acidification & Isolation : The reaction mixture is acidified to protonate the carboxyl group, causing the this compound to precipitate.

-

Step 4: Purification : The crude product is collected by filtration and purified by recrystallization, typically from a water/ethanol mixture, to yield the final high-purity compound.

Chapter 3: Core Mechanisms of Action

The dual functionality of NPC as both a mucolytic and a cytoprotective antioxidant is central to its therapeutic potential.

Mucolytic Activity: Disulfide Bond Disruption

Mucus is a complex hydrogel composed of water, salts, lipids, and high-molecular-weight glycoproteins called mucins. The viscosity and elasticity of mucus are largely determined by the extensive disulfide bonds (-S-S-) that cross-link these mucin polymers. This compound, with its free thiol (-SH) group, acts as a potent reducing agent. It directly attacks these disulfide bonds, cleaving them through a thiol-disulfide exchange reaction. This process breaks down the complex mucin network into smaller, less cross-linked units, resulting in a marked decrease in mucus viscosity and improved mucociliary clearance.

Antioxidant and Cytoprotective Pathways

NPC exerts its antioxidant effects through both direct and indirect mechanisms, providing a multi-layered defense against cellular oxidative stress.

-

Direct ROS Scavenging : The thiol group of NPC can directly react with and neutralize various reactive oxygen species, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).

-

Indirect Action via Glutathione (GSH) Synthesis : This is considered its primary antioxidant mechanism. After administration, NPC is deacetylated intracellularly to release L-cysteine. This L-cysteine becomes the rate-limiting substrate for the synthesis of glutathione (GSH), a critical tripeptide antioxidant. Elevated GSH levels enhance the cell's ability to detoxify ROS and electrophilic compounds, catalyzed by enzymes like Glutathione Peroxidase (GPx) and Glutathione S-transferases (GSTs).

Caption: Antioxidant mechanism of this compound.

Chapter 4: Preclinical and Clinical Research Applications

Research into NPC has primarily focused on respiratory diseases where mucus hypersecretion and oxidative stress are key pathological features.

Respiratory Conditions

In preclinical models of chronic bronchitis and COPD, NPC has been shown to decrease mucus viscoelasticity and improve airway clearance. Its antioxidant properties are particularly relevant in COPD, where chronic inflammation and exposure to cigarette smoke lead to a massive oxidative burden that overwhelms endogenous defenses. By restoring GSH levels, NPC may help mitigate this damage.

Comparative Efficacy

NPC is often compared to its close analog, N-acetylcysteine (NAC). While both share the same fundamental mechanisms, subtle structural differences may lead to variations in their pharmacokinetic and pharmacodynamic profiles.

Table 2: Comparative Analysis: this compound vs. N-Acetylcysteine

| Feature | This compound (NPC) | N-Acetylcysteine (NAC) | Rationale for Difference |

| Structure | Propionyl group on amine | Acetyl group on amine | Propionyl group is slightly larger and more lipophilic. |

| Lipophilicity | Higher | Lower | The additional CH₂ group in the propionyl moiety increases lipid solubility. |

| Potential Bioavailability | Potentially higher | Well-established, but variable | Increased lipophilicity may enhance absorption across cell membranes. |

| Primary Use | Investigational mucolytic/antioxidant | Established mucolytic, paracetamol antidote | NAC has a longer history of clinical use and broader regulatory approval. |

Chapter 5: Essential Laboratory Protocols

Accurate quantification and functional assessment of NPC are critical for research and development. The following protocols provide validated, step-by-step methodologies.

Protocol: Quantification of this compound in Biological Matrices via HPLC-UV

This protocol describes a robust method for determining the concentration of NPC in plasma, a common requirement for pharmacokinetic studies. The method relies on pre-column derivatization to attach a chromophore to the thiol group, enhancing its detectability by a UV detector.

Methodology

-

Sample Preparation (Plasma)

-

1.1. To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., N-acetylcysteine at 100 µg/mL).

-

1.2. Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

1.3. Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

1.4. Carefully transfer the supernatant to a new tube.

-

-

Reduction & Derivatization

-

2.1. Add 50 µL of 10 mM Dithiothreitol (DTT) to the supernatant to reduce any oxidized NPC (disulfides). Incubate for 15 minutes at room temperature.

-

2.2. Add 100 µL of a derivatizing agent solution (e.g., 5 mM 2,4-Dinitrofluorobenzene, DNFB) in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0).

-

2.3. Incubate the mixture in a water bath at 60°C for 30 minutes, protected from light.

-

2.4. Cool the sample and add 20 µL of 1 M HCl to stop the reaction.

-

-

HPLC Analysis

-

3.1. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

3.2. Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 70:30 A:B).

-

3.3. Flow Rate: 1.0 mL/min.

-

3.4. Injection Volume: 20 µL.

-

3.5. Detection: UV detector set to a wavelength appropriate for the DNFB adduct (e.g., 360 nm).

-

3.6. Quantification: Construct a calibration curve using standards of known NPC concentration prepared in the same matrix. Calculate the concentration of NPC in the unknown sample by comparing its peak area ratio (to the internal standard) against the calibration curve.

-

Caption: Experimental workflow for HPLC-UV quantification of NPC.

Chapter 6: Safety, Toxicology, and Pharmacokinetics

The safety profile of NPC is a critical component of its evaluation for therapeutic use. While extensive clinical data is limited compared to NAC, preclinical studies and data from related compounds provide a preliminary assessment.

-

Toxicology : Like other N-acylated cysteine derivatives, NPC is expected to have a low order of acute toxicity. The primary safety considerations would relate to potential gastrointestinal upset at high oral doses.

-

Pharmacokinetics : Following administration, NPC is absorbed and distributed. A key metabolic step is its deacylation to L-cysteine, which then enters the endogenous cysteine pool for protein and glutathione synthesis. The propionate moiety is metabolized through standard fatty acid pathways.

Table 3: Representative Pharmacokinetic Parameters (Preclinical Data)

| Parameter | Description | Typical Value Range (Rodent Model) |

| Tmax | Time to reach maximum plasma concentration | 0.5 - 1.5 hours |

| Cmax | Maximum observed plasma concentration | Dose-dependent |

| t₁/₂ | Elimination half-life | 1 - 2.5 hours |

| Metabolism | Primarily hepatic deacylation | N/A |

| Excretion | Renal (as metabolites) | N/A |

Note: These values are illustrative and can vary significantly based on species, dose, and formulation.

Chapter 7: Future Directions and Conclusion

This compound represents a promising molecule within the class of thiol-based drugs. Its dual-action mechanism makes it an attractive candidate for further investigation in diseases underpinned by oxidative stress and mucus hypersecretion. Future research should focus on:

-

Comparative Clinical Trials : Head-to-head studies against N-acetylcysteine are needed to determine if the structural modification of NPC translates into clinically significant advantages in efficacy, bioavailability, or patient tolerance.

-

Novel Formulations : Development of inhalation or targeted delivery systems could enhance drug concentration at the site of action (e.g., the lungs) while minimizing systemic exposure.

-